![molecular formula C11H11NO4 B3096261 3-(4-formylbenzoylamino)propionic Acid CAS No. 127560-07-0](/img/structure/B3096261.png)
3-(4-formylbenzoylamino)propionic Acid
Overview
Description
“3-(4-formylbenzoylamino)propionic Acid” is used as an intermediate in the manufacture of pharmaceuticals . It is a solid substance with a molecular formula of C10H9BrO3 and a molecular weight of 257.08 .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a Co(II) complex was synthesized by a one-pot reaction of 3-(4-ethylbenzoyl)propionic acid, NaOH, and cobalt(II) acetate tetrahydrate . Another study reported the synthesis of amino acid derivatives bearing an incorporated 4-hydroxyphenyl moiety with various substitutions .
Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed in several studies. For instance, the structure of a Co(II) complex synthesized from 3-(4-ethylbenzoyl)propionic acid was characterized by single-crystal X-ray diffraction analysis .
Physical And Chemical Properties Analysis
“3-(4-formylbenzoylamino)propionic Acid” is a solid substance . It has a molecular formula of C10H9BrO3 and a molecular weight of 257.08 .
Scientific Research Applications
Multicomponent Reaction Synthesis
The compound 3-(4-formylbenzoylamino)propionic Acid is utilized in multicomponent reactions, contributing to the formation of complex organic structures. A notable application includes the creation of 3-amino-4-(arylamino)-1H-isochromen-1-ones through reactions with 2-formylbenzoic acid and various anilines. This method demonstrates the compound’s utility in facilitating efficient and high-yield synthesis in organic chemistry (Opatz & Ferenc, 2005).
Derivatization in Biochemical Synthesis
In biochemical synthesis, 3-(4-formylbenzoylamino)propionic Acid is instrumental for derivatization, particularly in laccase-catalyzed N-coupling of aromatic and aliphatic amines. This process allows for the transformation of natural compounds like dihydrocaffeic acid into more complex derivatives, showcasing the compound’s role in enhancing the diversity of biochemical products (Mikolasch et al., 2002).
Organic Compound Synthesis
3-(4-formylbenzoylamino)propionic Acid is also applied in the synthesis of organic compounds with potential medicinal properties. For example, it is used in the preparation of 3-(4-phenoxybenzoyl) propionic acids, which have been studied for their hypolipidemic activity in rats. This highlights the compound's relevance in the development of new therapeutic agents (Tomisawa et al., 1985).
Novel Amino Acid Synthesis
The compound plays a significant role in the synthesis of novel amino acids, such as 4-Amino-3-(aminomethyl)benzoic Acid (AmAbz). Its ability to create distinctive amino acids underscores its importance in the field of peptide synthesis and combinatorial chemistry (Pascal et al., 2000).
Future Directions
properties
IUPAC Name |
3-[(4-formylbenzoyl)amino]propanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO4/c13-7-8-1-3-9(4-2-8)11(16)12-6-5-10(14)15/h1-4,7H,5-6H2,(H,12,16)(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVMAPISVIMTMBY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)C(=O)NCCC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Synthesis routes and methods III
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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